2,3-dihydroxydec-4-ynoic Acid

Description

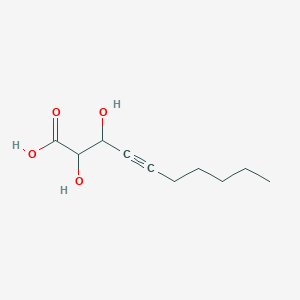

Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2,3-dihydroxydec-4-ynoic acid |

InChI |

InChI=1S/C10H16O4/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,11-12H,2-5H2,1H3,(H,13,14) |

InChI Key |

VSKXYKGCLVJSEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(C(C(=O)O)O)O |

Synonyms |

masutakic acid A |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 2,3 Dihydroxydec 4 Ynoic Acid

Precursor Identification and Early Biosynthetic Intermediates

The initial steps in the formation of 2,3-dihydroxydec-4-ynoic acid involve the synthesis of a foundational carbon chain, derived from primary fatty acid metabolism, which is then sequentially modified.

The biosynthesis of acetylenic lipids originates from common saturated fatty acids produced by fatty acid synthase (FAS) complexes. nih.gov Saturated fatty acids like stearic acid (18:0) and palmitic acid (16:0) serve as the primary precursors. researchgate.netmdpi.com These are first converted to monounsaturated fatty acids, such as oleic acid, through the action of Δ9-desaturases. researchgate.net

From these olefinic precursors, further desaturation events can lead to the formation of acetylenic fatty acids. While the direct precursor for this compound is not definitively established in the literature, the pathways for other naturally occurring acetylenic fatty acids provide a model for its formation. These include:

Crepenynic acid (octadec-9-en-12-ynoic acid): Formed from linoleic acid.

Stearolic acid (octadec-9-ynoic acid): Formed from oleic acid.

Tariric acid (octadec-6-ynoic acid): Another example of an acetylenic fatty acid derived from fatty acid precursors. agriculturejournals.cz

The biosynthesis of fatty acids and polyketides shares significant similarities, suggesting a potential interplay in the formation of modified lipids like this compound. Both fatty acid synthase (FAS) and polyketide synthase (PKS) systems utilize acyl carrier proteins (ACPs) to shuttle building blocks and growing intermediates. nih.govbohrium.com They also share common precursors, primarily acetyl-CoA and malonyl-CoA. researchgate.netnih.gov

FAS systems are typically iterative, using the same set of enzymes repeatedly to produce saturated fatty acids. researchgate.netnih.gov In contrast, PKS systems, particularly modular PKSs, are often arranged as an assembly line where each module performs a specific set of reactions, leading to a wide diversity of complex natural products. acs.org

In some organisms, functional crosstalk between FAS and PKS pathways has been observed. bohrium.com For instance, a PKS pathway might lack a specific enzyme, such as a malonyl-CoA:ACP transacylase (MCAT), and instead recruit it from the host's primary FAS complex to load the necessary extender units. bohrium.com This functional integration suggests that the carbon backbone of this compound could potentially be assembled through a hybrid pathway that leverages enzymatic machinery from both FAS and PKS systems, which would allow for the programmed installation of specific functional groups.

Enzymatic Transformations and Catalytic Mechanisms

The conversion of a fatty acid precursor into this compound requires a specific sequence of enzymatic modifications, including the formation of the characteristic alkyne group and the addition of two hydroxyl groups.

The formation of an acetylenic (triple) bond in a fatty acid chain is catalyzed by specialized desaturase enzymes. nih.gov These enzymes, often located in the endoplasmic reticulum, introduce double and triple bonds into long-chain fatty acids. nih.govmdpi.com The process is believed to occur via the desaturation of an existing alkene (double bond) functionality through an iron-catalyzed dehydrogenation that requires molecular oxygen. nih.gov

In some cases, a single multifunctional desaturase can catalyze multiple, consecutive desaturation steps. For example, in the biosynthesis of the moth sex pheromone (Z)-13-hexadecen-11-ynyl acetate, a single desaturase enzyme exhibits Δ11 desaturase, acetylenase (converting a double bond to a triple bond), and Δ13 desaturase activities. pnas.org This highlights the remarkable catalytic versatility of these enzymes.

Elongase enzymes work in concert with desaturases to synthesize long-chain polyunsaturated fatty acids. nih.gov Elongases are responsible for extending the carbon chain, typically by two carbons at a time, providing substrates of the correct length for subsequent desaturation reactions. nih.govplos.org The synthesis of the C10 backbone of this compound would rely on the termination of the fatty acid chain elongation at the appropriate length, followed by the action of a specific desaturase to form the C-C triple bond at the Δ4 position.

Table 1: Key Enzyme Classes in Fatty Acid Modification

| Enzyme Class | Function | Substrates | Cellular Location |

| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids | Acetyl-CoA, Malonyl-CoA | Cytosol (Animals), Plastid (Plants) |

| Desaturases | Introduce double or triple bonds into fatty acyl chains | Saturated and Unsaturated Fatty Acids | Endoplasmic Reticulum |

| Elongases | Extend the carbon chain of fatty acids | Fatty Acyl-CoAs | Endoplasmic Reticulum |

| Hydroxylases (e.g., P450s) | Introduce hydroxyl (-OH) groups at specific positions | Fatty Acids, Alkanes | Endoplasmic Reticulum |

The presence of hydroxyl groups at the C-2 (alpha) and C-3 (beta) positions of this compound points to the action of specific hydroxylase enzymes. Cytochrome P450 monooxygenases are a major class of enzymes responsible for the hydroxylation of fatty acids. researchgate.netd-nb.infowiley.com These enzymes can exhibit remarkable regioselectivity, catalyzing hydroxylation at the terminal (ω), sub-terminal (e.g., ω-1, ω-2), or alpha-positions of the fatty acid chain. researchgate.netnih.gov

α-Hydroxylation: The hydroxylation at the C-2 position is carried out by α-hydroxylases. An example is the P450 monooxygenase from Sphingomonas paucimobilis (P450SPα), which functions as a peroxygenase using hydrogen peroxide to convert fatty acids into α-hydroxy fatty acids. researchgate.netwiley.com

β-Hydroxylation: The hydroxylation at the C-3 position is a common step in fatty acid metabolism, particularly in beta-oxidation, though in that context it is part of a degradative pathway. In a biosynthetic context, a dedicated hydroxylase would be required to install the hydroxyl group at this position with specific stereochemistry.

The formation of a diol structure requires either two separate hydroxylase enzymes acting sequentially or a single, multifunctional diol synthase. Bacterial and fungal diol synthases are known to produce dihydroxy fatty acids from unsaturated precursors. researchgate.net These enzymes often contain both a P450 domain and a redox partner domain within a single polypeptide chain, enabling efficient catalysis. researchgate.net The stereospecificity of these hydroxylations is critical for the biological activity of the final molecule and is strictly controlled by the enzyme's active site architecture. d-nb.info

Table 2: Examples of Fatty Acid Hydroxylating Enzymes

| Enzyme/System | Type | Function/Regioselectivity | Cofactor(s) |

| P450SPα (CYP152B1) | P450 Peroxygenase | α-hydroxylation of fatty acids | H₂O₂ |

| P450 BM-3 (CYP102A1) | P450 Monooxygenase | Sub-terminal (ω-1, ω-2, ω-3) hydroxylation | NADPH |

| CYP52 Family | P450 Monooxygenase | Terminal (ω) hydroxylation of fatty acids and alkanes | NADPH |

| Bacterial/Fungal Diol Synthases | Fused P450-Reductase | Formation of dihydroxy fatty acids | NADPH |

The carboxylic acid group is an intrinsic feature of this molecule, originating from the fundamental mechanism of fatty acid biosynthesis. agriculturejournals.cz Fatty acid synthesis begins with a starter unit, typically acetyl-CoA, and is extended by the iterative addition of two-carbon units derived from malonyl-CoA. mdpi.com The entire process is orchestrated on a synthase complex where the growing acyl chain remains covalently attached to an acyl carrier protein (ACP). nih.gov The final step in the de novo synthesis is the release of the completed fatty acid chain from the ACP, typically by a thioesterase enzyme, which hydrolyzes the thioester bond to yield a free carboxylic acid. This terminal carboxyl group is retained through the subsequent desaturation and hydroxylation steps that lead to the final this compound product.

Genetic and Molecular Biological Aspects of Biosynthesis (Class-specific)

The genetic foundation for the biosynthesis of polyacetylenes, including C10 variants like this compound, is a subject of ongoing research. In fungi, the genes responsible for secondary metabolite production are frequently organized into biosynthetic gene clusters (BGCs). nih.govnih.govrsc.org This clustering facilitates the coordinated expression of all the enzymes required to construct a particular molecule. It is hypothesized that a BGC is responsible for the synthesis of this compound in the fungi where it is found.

The key enzymatic transformations in polyacetylene biosynthesis are the introduction of carbon-carbon triple bonds and the subsequent functionalizations, such as hydroxylations. The formation of the acetylenic bond at the C-4 position is likely catalyzed by a specialized fatty acid desaturase, often referred to as an acetylenase. nih.govoup.com These enzymes are frequently divergent forms of the well-characterized FAD2 (fatty acid desaturase 2) family of enzymes. oup.comnih.gov

The hydroxylation at the C-2 and C-3 positions represents a critical step in the biosynthesis of this compound. The enzymes responsible for such hydroxylations in polyacetylene pathways can belong to several classes. Divergent FAD2-like enzymes have been shown to possess hydroxylase activity in some plant species. oup.comnih.gov Another major class of enzymes known to be involved in the hydroxylation of a wide range of secondary metabolites are the cytochrome P450 monooxygenases. nih.govmdpi.com It is plausible that one or more enzymes from these families are responsible for the dihydroxylation of a dec-4-ynoic acid precursor.

The formation of the C10 backbone itself is thought to occur via the shortening of a longer-chain fatty acid precursor, such as a C18 fatty acid. nih.govresearchgate.net One proposed mechanism for this chain cleavage is a Bayer-Villiger-like oxidation reaction. nih.gov

Table 1: Putative Enzyme Classes in this compound Biosynthesis

| Enzymatic Step | Putative Enzyme Class | Function | Genetic Basis |

| Acetylene (B1199291) Bond Formation | Fatty Acid Desaturase (FAD2-like Acetylenase) | Introduction of the C≡C triple bond at the C-4 position. | Likely part of a biosynthetic gene cluster in fungi. |

| Dihydroxylation | Cytochrome P450 Monooxygenase or Divergent FAD2-like Hydroxylase | Addition of hydroxyl groups at the C-2 and C-3 positions. | Likely part of a biosynthetic gene cluster in fungi. |

| Chain Shortening | Baeyer-Villiger Monooxygenase or similar oxidative enzymes | Cleavage of a longer fatty acid precursor to a C10 chain. | Potentially co-located within the biosynthetic gene cluster. |

Comparative Biosynthesis Across Fungal and Plant Systems

While this compound itself has been primarily reported in fungi, a comparative analysis of polyacetylene biosynthesis between fungi and plants reveals both conserved principles and notable differences. nih.govresearchgate.net

A fundamental similarity is the origin of polyacetylenes from fatty acid precursors, with the crepenynate (B1232503) pathway being a key route in many plants. researchgate.netacs.org This pathway initiates with the conversion of linoleic acid to crepenynic acid, a reaction catalyzed by a Δ12-acetylenase. researchgate.net Although not definitively shown for this compound, it is likely that a similar acetylenase-catalyzed step is involved in its biosynthesis in fungi.

A significant point of divergence lies in the organization of the biosynthetic genes. In fungi, as mentioned, genes for secondary metabolite pathways are typically found in biosynthetic gene clusters (BGCs). nih.govnih.govrsc.org This arrangement is less common in plants, where the genes involved in a specific pathway are often scattered throughout the genome. nih.gov This difference in gene organization has implications for the regulation and evolution of these pathways in the two kingdoms.

The enzymes responsible for the key desaturation and subsequent modifications, while functionally similar, can show phylogenetic differences between fungi and plants. researchgate.net For instance, while FAD2-like enzymes are central to polyacetylene biosynthesis in both, the specific evolutionary trajectories and substrate specificities of these enzymes can vary. oup.com

Furthermore, the diversity of polyacetylene structures can differ significantly. Plants, particularly those in the Asteraceae and Apiaceae families, are known for producing a vast array of C17 and C18 polyacetylenes. nih.govoup.commdpi.com In contrast, some fungi are known to produce a range of shorter-chain polyacetylenes, including C10 compounds. nih.gov The mechanisms controlling chain length, such as the proposed Bayer-Villiger oxidation in fungi, may represent a key metabolic distinction from the pathways that generate longer-chain polyacetylenes in plants. nih.gov

Due to the limited specific research on the biosynthesis of this compound, a direct and detailed comparative analysis of its formation in fungal versus hypothetical plant systems is not currently possible.

Table 2: General Comparison of Polyacetylene Biosynthesis in Fungi and Plants

| Feature | Fungal Systems | Plant Systems |

| Precursors | Primarily fatty acids. nih.govresearchgate.net | Primarily fatty acids (e.g., oleic acid, linoleic acid). researchgate.netmdpi.com |

| Key Enzymes | Fatty acid desaturases (acetylenases), P450s. nih.govresearchgate.net | FAD2-like desaturases/acetylenases, hydroxylases. oup.comnih.gov |

| Gene Organization | Typically clustered in biosynthetic gene clusters (BGCs). nih.govnih.gov | Often scattered throughout the genome. nih.gov |

| Common Chain Lengths | Variable, includes shorter chains like C10. nih.gov | Predominantly C17 and C18. nih.govoup.com |

Chemical Synthesis Methodologies for 2,3 Dihydroxydec 4 Ynoic Acid and Analogues

Strategies for Alkyne Backbone Construction

The construction of the ten-carbon backbone containing a C-C triple bond at the C4 position is a foundational stage in the synthesis of 2,3-dihydroxydec-4-ynoic acid. This involves both the formation of the alkyne bond itself and the assembly of the full carbon chain.

The internal alkyne of the target molecule is a key functional group. While many synthetic routes may assemble the alkyne from smaller fragments, methods for the stereoselective formation of alkynes are critical in broader organic synthesis. These typically involve elimination reactions from stereodefined alkene precursors. For instance, vinyl halides or vicinal dihalides can undergo double dehydrohalogenation to yield alkynes. However, for a target like this compound, a more common and direct approach involves the coupling of smaller acetylenic fragments, which circumvents the need for stereoselective alkyne formation from an existing chain and instead focuses on building the chain around a pre-existing alkyne.

A primary strategy for constructing the carbon skeleton of this compound involves the alkylation of terminal alkynes. This method relies on the acidity of the terminal acetylenic proton, which can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a potent nucleophile known as an acetylide anion.

A plausible synthetic route for the dec-4-yne backbone could start with a commercially available terminal alkyne like 1-hexyne (B1330390). Deprotonation of 1-hexyne would generate the hexynlide anion. This anion can then act as a nucleophile in an SN2 reaction with a suitable three-carbon electrophile containing a precursor to the carboxylic acid and C2/C3 diol moieties. For example, a protected 2,3-epoxypropyl halide could be employed to install the required carbon atoms. This approach builds the carbon chain and sets the stage for subsequent functional group manipulations.

Table 1: Key Reagents in Alkyne Chain Elongation

| Step | Reagent | Purpose |

|---|---|---|

| Deprotonation | Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi) | Generates a nucleophilic acetylide anion from a terminal alkyne. |

Diastereoselective and Enantioselective Hydroxylation Approaches

Achieving the correct stereochemistry at the C2 and C3 positions is arguably the most critical aspect of synthesizing this compound. This requires highly controlled diastereoselective and enantioselective hydroxylation methods.

The vicinal diol functionality is typically introduced by the dihydroxylation of a corresponding alkene precursor. In the context of synthesizing this compound, a synthetic intermediate would likely be an α,β-unsaturated ester, specifically an ester of dec-2-en-4-ynoic acid. The alkyne at the C4 position would first be reduced to a cis-alkene using a catalyst like Lindlar's catalyst. This would be followed by the dihydroxylation of the C2-C3 double bond.

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for this transformation, providing reliable syn-dihydroxylation of alkenes with high enantioselectivity. wikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric re-oxidant and a chiral ligand. wikipedia.orgnih.gov

Control over the stereochemistry of the diol can be achieved through two main strategies: asymmetric catalysis or the use of a chiral auxiliary.

Asymmetric Catalysis: The Sharpless Asymmetric Dihydroxylation is the archetypal example of asymmetric catalysis for this purpose. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated. Commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), provide predictable access to either enantiomer of the resulting diol. alfa-chemistry.com For a cis-alkene precursor, this method would yield the desired syn-diol with a predictable absolute configuration. wikipedia.org

Table 2: Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation on a Generic Alkene

| Reagent | Chiral Ligand Class | Stereochemical Outcome |

|---|---|---|

| AD-mix-α | (DHQ)₂-PHAL | Delivers hydroxyl groups to the "bottom" or α-face of the alkene when drawn in a standard orientation. |

Chiral Auxiliary: An alternative or complementary strategy is the use of a chiral auxiliary. In this approach, an achiral precursor, such as an α,β-unsaturated acid, is attached to a chiral molecule (the auxiliary). wikipedia.orgsigmaaldrich.com This auxiliary then sterically directs the approach of the dihydroxylation reagents to one face of the double bond, leading to a diastereoselective reaction. blogspot.comsoton.ac.uk Evans oxazolidinones are a well-known class of chiral auxiliaries that can be used to control the stereochemistry of reactions at the α and β positions of a carbonyl group. nih.gov After the dihydroxylation step, the auxiliary is cleaved to reveal the chiral diol and can often be recovered for reuse. wikipedia.org This method is particularly effective for α,β-unsaturated esters, making it highly relevant for the synthesis of the target molecule. soton.ac.uk

Total Synthesis Efforts and Route Optimization for this compound

While a definitive, published total synthesis of this compound remains to be extensively documented in readily available literature, the synthetic strategies for structurally related long-chain 2,3-dihydroxy acids provide a clear roadmap for its construction. The key challenge lies in the stereoselective introduction of the vicinal diol functionality. A common and effective method for achieving this is the asymmetric dihydroxylation of a corresponding α,β-unsaturated ester.

A plausible synthetic route would likely commence with a commercially available starting material, such as dec-4-ynoic acid. This precursor would then undergo esterification to improve its solubility and reactivity in subsequent steps. The crucial step would involve the stereoselective dihydroxylation of the double bond of the corresponding enoate ester. The Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine), is a powerful and widely used method for this transformation. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of specific enantiomers.

Route optimization for such a synthesis would focus on several key aspects:

Stereoselectivity Enhancement: Fine-tuning the asymmetric dihydroxylation step by screening various chiral ligands and additives to achieve the highest possible enantiomeric excess (ee) and diastereomeric ratio (dr).

Process Efficiency: Minimizing the number of synthetic steps, purification procedures, and the use of hazardous or expensive reagents to create a more practical and scalable synthesis.

Table 1: Potential Key Steps in the Total Synthesis of this compound

| Step | Transformation | Key Reagents and Conditions | Purpose |

| 1 | Esterification | Dec-4-ynoic acid, Alcohol (e.g., Methanol), Acid catalyst | Protection of the carboxylic acid and enhancement of solubility. |

| 2 | Alkyne to Alkene Reduction | Lindlar's catalyst, H₂ | Stereoselective reduction of the alkyne to a cis-alkene. |

| 3 | Isomerization (if necessary) | Iodine, light | Conversion of the cis-alkene to the trans-alkene if required for dihydroxylation. |

| 4 | Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), NMO | Stereoselective introduction of the two hydroxyl groups. |

| 5 | Deprotection | Base or Acid Hydrolysis | Removal of the ester protecting group to yield the final carboxylic acid. |

Synthesis of Stereoisomers and Mechanistic Probes for Biosynthetic Studies

The elucidation of the biosynthetic pathway of this compound, likely a product of a polyketide synthase (PKS) pathway, relies heavily on the availability of its various stereoisomers and isotopically labeled analogues. These molecules serve as crucial mechanistic probes to understand the enzymatic reactions involved in its formation.

The synthesis of all possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—can be achieved through stereodivergent synthetic strategies. Chemoenzymatic methods have proven particularly effective in this regard. semanticscholar.org For instance, a racemic mixture of a precursor can be resolved using a lipase-catalyzed kinetic resolution. The separated enantiomers can then be subjected to stereospecific reactions, such as inversions of stereocenters, to generate the full complement of stereoisomers.

Isotopically labeled versions of this compound and its precursors are indispensable for biosynthetic feeding studies. rsc.orgnih.gov These labeled compounds, typically incorporating stable isotopes like ¹³C or ²H, are introduced to the producing organism. By analyzing the incorporation of the isotopic labels into the final natural product using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the precursors and identify the building blocks and enzymatic transformations involved in the biosynthetic pathway.

The synthesis of these labeled probes often involves the use of commercially available isotopically enriched starting materials. For example, to probe the origin of the carbon backbone, one might synthesize the molecule using [1-¹³C]- or [2-¹³C]-acetate, which are common precursors in polyketide biosynthesis. The synthetic route would be adapted to incorporate these labeled building blocks at specific positions within the molecule.

Table 2: Examples of Synthetic Approaches for Stereoisomers and Mechanistic Probes

| Approach | Methodology | Application in Biosynthetic Studies |

| Stereodivergent Synthesis | Chemoenzymatic resolution of a racemic precursor followed by stereospecific transformations. | Allows for the determination of the absolute configuration of the natural product and the stereochemical course of the enzymatic reactions. |

| Use of different chiral catalysts or reagents to access different stereoisomers from a common intermediate. | Provides authentic standards for comparison with the natural product and allows for the investigation of the substrate specificity of biosynthetic enzymes. | |

| Isotopic Labeling | Synthesis using precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁸O). | Traces the origin of atoms in the final molecule, identifying the primary metabolites that serve as building blocks. |

| Site-specific incorporation of isotopic labels to probe specific enzymatic steps, such as reductions, oxidations, or rearrangements. | Elucidates the mechanism of individual enzymatic reactions within the biosynthetic pathway. |

The development of robust and flexible synthetic methodologies for this compound and its analogues is crucial not only for confirming its structure and enabling further biological studies but also for providing the essential chemical tools to unravel the intricacies of its biosynthesis.

Advanced Spectroscopic and Chromatographic Characterization of 2,3 Dihydroxydec 4 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural determination of organic molecules like 2,3-dihydroxydec-4-ynoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton, the nature and location of functional groups, and the relative stereochemistry of chiral centers.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the foundational information for the structural assignment of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established NMR principles for functional groups. aocs.org The presence of hydroxyl groups, a carboxylic acid, an internal alkyne, and an aliphatic chain dictates the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 4.1 - 4.3 | d | ~4-6 |

| H-3 | 4.5 - 4.7 | m | - |

| H-6 | 2.1 - 2.3 | t | ~7 |

| H-7 | 1.4 - 1.6 | sextet | ~7 |

| H-8 | 1.2 - 1.4 | sextet | ~7 |

| H-9 | 1.2 - 1.4 | m | ~7 |

| H-10 | 0.8 - 1.0 | t | ~7 |

| 2-OH | Variable | br s | - |

| 3-OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | 170 - 175 |

| C-2 (CH-OH) | 70 - 75 |

| C-3 (CH-OH) | 65 - 70 |

| C-4 (Alkyne) | 80 - 85 |

| C-5 (Alkyne) | 85 - 90 |

| C-6 | 18 - 22 |

| C-7 | 30 - 34 |

| C-8 | 21 - 25 |

| C-9 | 28 - 32 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential. rsc.orgacs.org

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H-2 and H-3, and throughout the aliphatic chain from H-6 to H-10, confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 4.1-4.3 would correlate with the carbon signal at δ 70-75, confirming the C-2 position.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different spin systems. Key HMBC correlations would include those from H-2 and H-3 to the alkyne carbons (C-4 and C-5) and the carboxylic carbon (C-1).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry of the chiral centers at C-2 and C-3. rsc.org This technique detects through-space correlations between protons that are in close proximity. The presence or absence of NOE cross-peaks between H-2 and H-3, and between these protons and others in the molecule, allows for the assignment of the syn or anti relationship of the two hydroxyl groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is the method of choice for accurate mass determination of polar molecules like this compound. rsc.org This technique provides a high-resolution mass measurement, allowing for the unambiguous determination of the molecular formula. For C₁₀H₁₆O₄, the expected exact mass of the deprotonated molecule [M-H]⁻ would be approximately 199.0970. nih.gov The high accuracy of HRESI-MS helps to distinguish between different possible elemental compositions for a given nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. marinelipids.ca For a polar compound like this compound, derivatization is necessary to increase its volatility for GC analysis. A common derivatization procedure is trimethylsilylation, which converts the hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters.

The resulting mass spectrum of the derivatized compound provides a characteristic fragmentation pattern that can be used for identification. In the context of metabolomics, GC-MS can be used to profile the presence of this compound in complex biological extracts. researchgate.net The fragmentation of dihydroxy fatty acid TMS derivatives is well-characterized, with typical cleavages occurring between the two vicinal trimethylsiloxy groups, providing diagnostic ions for structural confirmation. researchgate.netnih.gov

Chromatographic Separation Techniques in Research

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely on various chromatographic techniques. Given its polar nature, a combination of methods is often employed.

Initial extraction from a biological matrix would typically involve a solvent partition, followed by preliminary purification using column chromatography on silica (B1680970) gel with a gradient of solvents, such as petroleum ether and ethyl acetate. ucl.ac.uk Further purification to obtain the pure compound often requires more advanced techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC using a C18 column with a water/acetonitrile (B52724) or water/methanol mobile phase, is a standard method for the final purification of polar compounds like dihydroxy fatty acids. The use of a preparative or semi-preparative HPLC column allows for the isolation of sufficient quantities of the compound for full spectroscopic characterization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4E,6R,9R)-6,9-dihydroxydec-4-enoic acid |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique that combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. This method is exceptionally well-suited for the analysis of hydroxy fatty acids, providing both quantitative data and structural information from complex matrices. nih.govoalib.com

For the analysis of this compound, a UPLC system equipped with a suitable reversed-phase column, such as a C18, would be employed. The mobile phase would likely consist of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, run in a gradient elution to ensure sharp, well-resolved peaks. nih.gov

Upon entering the mass spectrometer, typically using a negative electrospray ionization (ESI) source, the molecule would be deprotonated to form the [M-H]⁻ ion. nih.gov For this compound (C₁₀H₁₆O₄), the expected parent ion would have a mass-to-charge ratio (m/z) of 199.1.

Tandem mass spectrometry (MS/MS) analysis involves selecting this parent ion and subjecting it to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. wikipedia.org The fragmentation pattern is crucial for structural confirmation. For dihydroxy fatty acids, fragmentation often occurs via cleavage adjacent to the hydroxyl groups. nih.govnih.gov Expected fragmentation pathways for the [M-H]⁻ ion of this compound would include losses of water (H₂O), carbon dioxide (CO₂), and cleavages along the carbon chain, providing definitive evidence for the positions of the hydroxyl groups and the alkyne. libretexts.orgyoutube.com

Hypothetical UPLC-MS/MS Data for this compound

This table presents illustrative data for educational purposes and does not represent experimentally verified results.

| Parameter | Value/Description |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Parent Ion [M-H]⁻ (m/z) | 199.1 |

| Key MS/MS Fragment Ions (m/z) | 181.1 ([M-H-H₂O]⁻), 153.1 ([M-H-CO₂H₂]⁻), 125.1 (cleavage at C4-C5), 99.1 (cleavage at C2-C3) |

Preparative and Analytical Chromatography for Isolation and Purity Assessment

Chromatography is an indispensable tool for both the purification of target compounds and the assessment of their purity. These two applications are distinguished by their scale and objective, known as preparative and analytical chromatography, respectively. warwick.ac.uk

Analytical Chromatography: Analytical High-Performance Liquid Chromatography (HPLC) is used to determine the purity of a sample of this compound. metwarebio.com This technique utilizes small-diameter columns and low flow rates to achieve high-resolution separation of the target compound from any impurities, starting materials, or byproducts. warwick.ac.uk The goal is not to recover the sample but to obtain qualitative and quantitative data. A chromatogram from an analytical run provides the retention time of the compound and a peak whose area is proportional to its concentration, allowing for purity to be calculated (e.g., >99%).

Preparative Chromatography: Preparative HPLC is employed to isolate and purify larger quantities of this compound from a crude reaction mixture. ardena.comgilson.com This method uses larger columns, higher flow rates, and significantly larger sample loads compared to its analytical counterpart. warwick.ac.ukmetwarebio.com While the goal is to maximize throughput and yield, a trade-off with resolution is often necessary. Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined. For a molecule like this compound, which possesses polar hydroxyl and carboxylic acid groups, reversed-phase HPLC is a common choice. nih.gov Alternatively, for separating it from other fatty acids with varying degrees of unsaturation, silver-ion chromatography could be employed. aocs.org

Comparison of Analytical and Preparative HPLC Parameters

This table presents typical parameters to illustrate the differences between the two techniques.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Purity assessment, quantification | Isolation, purification |

| Column Inner Diameter | 2.1 - 4.6 mm | 10 - 50 mm or larger |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) or kilograms (kg) |

| Flow Rate | 0.2 - 1.5 mL/min | 5 - 100+ mL/min |

| Outcome | Chromatogram with purity data | Collected fractions of pure compound |

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

This compound possesses two stereogenic centers at the C2 and C3 positions, meaning it can exist as multiple stereoisomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) at these centers is critical and can be achieved using chiroptical methods, which measure the differential interaction of chiral molecules with polarized light. frontiersin.orgkud.ac.in

Electronic Circular Dichroism (ECD): Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption produces a characteristic spectrum with positive or negative peaks, known as Cotton effects. For this compound, the carboxylic acid group and the alkyne act as chromophores. The ECD spectrum is highly sensitive to the spatial arrangement of atoms around these chromophores.

To determine the absolute configuration, the experimental ECD spectrum is compared with spectra predicted by quantum chemical calculations for all possible stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), (2S,3R)). encyclopedia.pub A match between the experimental and a calculated spectrum allows for unambiguous assignment of the absolute configuration. For molecules with vicinal diols like this one, an induced ECD experiment can be performed. Adding an achiral reagent like dimolybdenum tetraacetate, which complexes with the diol, creates a new, strong chromophore whose induced Cotton effect sign directly correlates to the O-C-C-O torsion angle, revealing the relative and absolute stereochemistry. researchgate.netnih.govresearchgate.net

Optical Rotatory Dispersion (ORD): Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.inlibretexts.org An ORD spectrum is a plot of specific rotation versus wavelength. As the wavelength approaches a region where a chromophore absorbs light, the optical rotation undergoes a rapid change, producing a characteristic curve (a Cotton effect) that can be positive or negative. libretexts.org Similar to ECD, the shape and sign of the ORD curve are unique to a specific stereoisomer. By comparing the experimental ORD curve to those predicted by computational models, the absolute configuration of the chiral centers can be determined. frontiersin.orgmdpi.com For chiral carboxylic acids, chiroptical measurements can sometimes be complicated by molecular aggregation; running the analysis on the corresponding salt can circumvent this issue. nih.govacs.org

Illustrative Chiroptical Data Interpretation

This table provides a hypothetical example of how ECD data would be used to assign configuration.

| Stereoisomer | Predicted Key ECD Cotton Effect (λ, nm) | Experimental ECD Result (λ, nm) | Conclusion |

|---|---|---|---|

| (2R, 3R) | Positive at ~215 nm | Positive at 214 nm | Absolute configuration is (2R, 3R) |

| (2S, 3S) | Negative at ~215 nm | ||

| (2R, 3S) | Weak positive at ~220 nm | N/A | N/A |

| (2S, 3R) | Weak negative at ~220 nm |

Investigation of the Biological Roles and Mechanisms of 2,3 Dihydroxydec 4 Ynoic Acid

Metabolic Fate and Transformation Pathways in Biological Systems

While the precise metabolic fate of 2,3-dihydroxydec-4-ynoic acid is not extensively detailed in current literature, the transformation pathways of related polyacetylenic compounds in biological systems provide a strong framework for understanding its potential biotransformation. Polyacetylenes are not static end-products; they are subject to a variety of enzymatic modifications that can alter their structure and function.

The biosynthesis of polyacetylenes originates from primary metabolism, specifically from fatty acid precursors like oleic acid and linoleic acid. mdpi.comlth.se The generation of the characteristic carbon-carbon triple bond is a critical step, often catalyzed by specialized desaturase and acetylenase enzymes that modify the fatty acid chain. researchgate.netnih.gov Isotopic tracer studies have confirmed that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.govnih.gov In fungi, multifunctional Type I fatty acid synthases are involved in creating the initial fatty acid chains. nih.gov

Once the basic polyacetylene skeleton is formed, it can undergo several transformations:

Oxidation: Hydroxylation is a common modification. For example, the fungus Chaetomium globosum can biotransform the polyacetylene panaxytriol (B31408) into ω-hydroxyl-panaxytriol. nih.govmdpi.com

Lactonization: The same fungus can further metabolize panaxytriol into a lactone. koreascience.krscienceopen.com This transformation can significantly decrease the cytotoxicity of the parent compound. koreascience.kr

Glycosylation and Esterification: Polyacetylenes can be modified by the addition of sugar moieties (glycosylation) or ester groups, leading to a wide diversity of structures. nih.govmdpi.com

These metabolic conversions suggest that a compound like this compound could be a transient intermediate or a substrate for further enzymatic action within a fungus or other organisms it interacts with. The transformation of a potent polyacetylene into a less active form can be a survival mechanism for a fungus, allowing it to manage the bioactivity of its own chemical arsenal. koreascience.kr

Table 1: Key Biosynthetic Steps and Transformations of Fungal Polyacetylenes

| Process | Precursors/Substrates | Key Enzymes/Reactions | Products | Significance |

|---|---|---|---|---|

| Biosynthesis | Acetyl-CoA, Malonyl-CoA, Oleic Acid, Linoleic Acid | Fatty Acid Synthase (FAS), Desaturases, Acetylenases | Crepenynic Acid, Stearolic Acid, and other monoacetylenic intermediates | Forms the basic polyacetylene backbone from primary metabolites. nih.govnih.govresearchgate.net |

| Transformation | Parent Polyacetylenes (e.g., Panaxytriol) | Oxidases, Lactonases, Glycosyltransferases | Hydroxylated polyacetylenes, Lactones, Glycosides | Alters bioactivity, facilitates detoxification, creates structural diversity. nih.govkoreascience.krnih.gov |

Role in Fungal Primary and Secondary Metabolism

Polyacetylenes, including this compound, are classified as secondary metabolites. nih.govdavidmoore.org.uk This distinction is crucial: while primary metabolites are essential for the growth and basic functioning of the organism, secondary metabolites are not required for survival under laboratory conditions but often play vital roles in the organism's interaction with its environment. davidmoore.org.uk

These compounds are products of specialized biochemical pathways that branch off from primary metabolism. davidmoore.org.uk The synthesis of polyacetylenes is intrinsically linked to fatty acid metabolism, utilizing the same fundamental building blocks like acetyl-CoA. researchgate.net Fungi are prolific producers of secondary metabolites, and polyketides—the broader class to which many polyacetylenes belong—are more commonly found in Ascomycota fungi than in Basidiomycota. davidmoore.org.uknih.gov

The production of secondary metabolites like polyacetylenes is often triggered by environmental cues, such as nutrient depletion or the presence of competing organisms. davidmoore.org.uk Their role is not in core energy production or cellular structure, but in mediating ecological relationships, serving as agents of defense, communication, or competition. davidmoore.org.ukdoaj.org The immense structural diversity found in polyacetylenes arises from the varied enzymatic modifications applied to the initial fatty acid chain, resulting in compounds with specific functions tailored to the fungus's ecological niche. nih.govdavidmoore.org.uk

Biomolecular Interactions: Insights into Potential Molecular Targets (Mechanistic focus, no specific activity profiles)

The bioactivity of polyacetylenes stems from their ability to interact with and disrupt fundamental cellular processes. While specific targets for this compound have not been identified, research on analogous compounds provides insight into their potential mechanisms of action. The reactive nature of the carbon-carbon triple bonds is key to these interactions. researchgate.net

Potential molecular interactions and targets include:

Cell Membrane Disruption: A primary mechanism for many polyacetylenes is the disruption of cell membranes. They can alter the fluidity and permeability of the fungal membrane and cause damage to integral membrane proteins. nih.govresearchgate.net

Enzyme Inhibition: Polyacetylenes have been shown to inhibit key metabolic enzymes. Notably, certain polyacetylenes isolated from Phoma fungi act as suppressors of the fatty acid synthesis pathway (FASII), which would impede fungal proliferation by cutting off the supply of essential fatty acids. nih.govresearchgate.net

Interference with Signal Transduction: These compounds can interfere with intracellular signaling. Documented effects include the disruption of the mitogen-activated protein kinase (MAPK) and calcium signaling pathways, which are crucial for regulating fungal growth and reproduction. nih.govmdpi.comresearchgate.net

These mechanisms highlight a multi-pronged approach by which polyacetylenes can exert their biological effects, targeting core cellular structures and pathways.

Table 2: Potential Molecular Mechanisms of Fungal Polyacetylenes

| Mechanism | Cellular Target | Consequence | Supporting Evidence |

|---|---|---|---|

| Membrane Disruption | Lipid Bilayer, Membrane Proteins | Altered fluidity and permeability, loss of membrane integrity. | Observed in various studies on antifungal polyacetylenes. nih.govresearchgate.net |

| Enzyme Inhibition | Fatty Acid Synthase (FASII) | Inhibition of fungal growth and proliferation. | Documented for polyacetylenes from Phoma species. nih.govresearchgate.net |

| Signal Transduction Interference | MAPK Pathway, Calcium Signaling | Disruption of growth regulation and reproductive processes. | Identified as a key mode of action. nih.govmdpi.comresearchgate.net |

Chemical Ecology and Inter-species Interactions of Polyacetylenoids

Polyacetylenes are significant players in the field of chemical ecology, acting as molecular mediators in the complex relationships between fungi and other organisms. researchgate.netutexas.edu Their production is a key strategy for survival and competition in diverse ecological niches. doaj.orgmdpi.com

Antifungal and Antibacterial Defense: Many polyacetylenes exhibit potent antifungal and antibacterial properties. nih.govresearchgate.net They can act as phytoalexins—compounds produced by plants in response to pathogen attack—or as pre-infectional defenses. lth.semdpi.com For instance, falcarinol-type polyacetylenes found in carrots and other Apiaceae family plants protect them from fungal pathogens like Botrytis cinerea. nih.govbiorxiv.org Endophytic fungi, which live within plant tissues, can produce polyacetylenes that contribute to the host plant's defense against pathogens. nih.govmdpi.com

Deterrents to Fungivores: Fungi are a food source for many animals, from insects to mammals. The production of toxic or bitter-tasting polyacetylenes can serve as a chemical defense, deterring consumption by these fungivores. doaj.org

Allelopathy: Polyacetylenes can influence the growth of other organisms in the vicinity, a phenomenon known as allelopathy. They can be exuded by plant roots to inhibit the germination and growth of competing plant species. mdpi.com This highlights their role in structuring plant and microbial communities in the soil.

Fungal-Bacterial Interactions: The co-existence of fungi and bacteria in most environments has led to the evolution of complex chemical dialogues. Secondary metabolites, including polyacetylenes, can mediate both antagonistic and cooperative interactions, influencing biofilm formation, colonization, and pathogenesis. nih.gov

The production of this compound by fungi is likely part of this intricate web of chemical communication and warfare, contributing to the organism's ability to thrive in its natural habitat.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (4E,6R,9R)-6,9-dihydroxydec-4-enoic acid |

| Acetyl-CoA |

| Botrytis cinerea |

| Crepenynic Acid |

| Falcarinol |

| Linoleic Acid |

| Malonyl-CoA |

| Oleic Acid |

| Panaxytriol |

| Stearolic Acid |

Derivatives, Analogues, and Structure Activity Relationship Studies Academic Focus

Design and Synthetic Strategies for Chemically Modified Analogues of 2,3-Dihydroxydec-4-ynoic Acid

The design of chemically modified analogues of this compound is primarily driven by the desire to probe and modulate biological activity or to investigate the roles of specific functional groups in molecular recognition. Strategies often involve modification of the alkyl chain, alteration of the carboxylic acid, or transformation of the diol and alkyne functionalities.

Synthetic approaches to these analogues necessitate precise control over stereochemistry, particularly at the C2 and C3 positions. A common strategy for installing the vicinal diol with high stereoselectivity is the asymmetric dihydroxylation of a corresponding α,β-unsaturated ester. For instance, the Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, is a powerful tool for creating syn-diols with high enantiomeric excess. scispace.comnih.gov The choice of the dihydroquinidine (B8771983) ((DHQD)2PHAL) or dihydroquinine ((DHQ)2PHAL) based ligand dictates the facial selectivity of the dihydroxylation, allowing access to different stereoisomers. scispace.comwikipedia.org

The following table outlines potential synthetic strategies for analogues of this compound, highlighting the key reactions and expected outcomes.

| Analogue Type | Key Synthetic Strategy | Expected Outcome |

| Chain-Modified Analogues | Cross-metathesis of an unsaturated precursor followed by hydrogenation. | Variation in the length and saturation of the alkyl chain. |

| Ester and Amide Analogues | Standard esterification or amidation of the carboxylic acid. | Enhanced lipophilicity or altered hydrogen bonding capacity. |

| Diol-Protected Analogues | Protection of the vicinal diol as an acetal (B89532) or silyl (B83357) ether. | Increased stability and potential for further selective modifications. |

| Alkyne-Modified Analogues | Sonogashira coupling of a terminal alkyne precursor. | Introduction of aromatic or other functional groups at the alkyne terminus. |

These synthetic strategies provide a versatile toolbox for generating a library of this compound analogues, enabling a systematic exploration of its structure-activity relationships.

Stereochemical Influence on Molecular Recognition and Interactions

Hydrogen bonding is a critical factor in the molecular recognition of chiral diols. nih.govbohrium.comresearchgate.net The two hydroxyl groups can act as a bidentate ligand, chelating to metal ions or forming multiple hydrogen bonds with a receptor site. The gauche conformation of the O-C-C-O dihedral angle, often stabilized by an intramolecular hydrogen bond, can pre-organize the molecule for binding. bohrium.com The ability to form these specific interactions is highly dependent on the stereochemistry. For instance, a syn-diol will present its hydroxyl groups in a different spatial arrangement compared to an anti-diol, leading to distinct binding affinities and selectivities.

Computational modeling and spectroscopic techniques, such as NMR and X-ray crystallography, are invaluable tools for studying these interactions. nih.gov By analyzing the crystal structures of chiral diols complexed with binding partners, researchers can gain detailed insights into the specific hydrogen bonding networks and other non-covalent interactions that drive molecular recognition. nih.gov The study of homo- and heterochiral interactions between diol molecules themselves can also provide fundamental understanding of self-assembly and chiral discrimination phenomena.

The following table summarizes the key aspects of stereochemistry and their influence on molecular interactions.

| Stereochemical Feature | Influence on Molecular Interactions |

| Relative Stereochemistry (Syn/Anti) | Determines the spatial distance and orientation of the two hydroxyl groups, affecting the feasibility of bidentate chelation and specific hydrogen bonding patterns. |

| Absolute Stereochemistry (R/S) | Dictates the overall chirality of the molecule, leading to enantioselective recognition by chiral receptors or enzymes. |

| Conformational Preferences | The preferred conformation of the diol moiety, influenced by intramolecular hydrogen bonding, can pre-organize the molecule for optimal binding to a target. |

Understanding these stereochemical nuances is essential for the rational design of analogues with enhanced or specific biological activities.

Mechanistic Studies of Derivative Transformations

The functional groups of this compound—the vicinal diol, the alkyne, and the carboxylic acid—can undergo a variety of chemical transformations, the mechanisms of which are of significant academic interest.

Acid-catalyzed cyclizations are another important class of transformations. researchgate.net The presence of the carboxylic acid and the diol functionalities can lead to intramolecular lactonization. Depending on the reaction conditions and the stereochemistry of the diol, different lactone ring sizes and stereoisomers can be formed. The alkyne moiety can also participate in cyclization reactions, particularly in the presence of transition metal catalysts or under strongly acidic conditions, leading to the formation of carbocyclic or heterocyclic structures.

Mechanistic investigations of these transformations often employ kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways and transition state structures. The table below outlines potential transformations and the key mechanistic features to be investigated.

| Transformation | Potential Mechanistic Pathway | Key Investigative Methods |

| Lactonization | Acid-catalyzed intramolecular esterification. | Kinetic studies, determination of product stereochemistry. |

| Epoxidation of the Alkyne | Peroxy acid oxidation. | Stereochemical analysis of the resulting epoxide. |

| Neighboring Group Participation | Formation of a cyclic intermediate (e.g., epoxide or oxonium ion) from a derivatized hydroxyl group. | Rate studies, stereochemical outcome analysis (retention vs. inversion). |

| Intramolecular Cyclization involving the Alkyne | Acid-catalyzed or metal-mediated cyclization onto the alkyne. | Isolation and characterization of cyclic products, isotopic labeling studies. |

Through such mechanistic studies, a deeper understanding of the reactivity and potential synthetic utility of this compound and its derivatives can be achieved.

Future Perspectives in 2,3 Dihydroxydec 4 Ynoic Acid Research

Advancements in Biosynthetic Pathway Engineering for Enhanced Production or Modification

The biosynthesis of polyacetylenes is known to originate from fatty acid and polyketide precursors through the action of a series of desaturases and other modifying enzymes. nih.gov Future research on 2,3-dihydroxydec-4-ynoic acid will likely focus on elucidating its specific biosynthetic pathway. The identification and characterization of the enzymes responsible for the introduction of the hydroxyl groups and the alkyne function will be a critical first step.

Prospective research endeavors in this area include:

Gene Discovery and Functional Characterization: Identifying the specific genes encoding the desaturases, hydroxylases, and other enzymes involved in the conversion of a fatty acid precursor, likely oleic acid, to this compound. lth.se This will involve techniques such as genome mining of the producing organism, followed by heterologous expression and functional characterization of the candidate enzymes.

Metabolic Engineering for Overproduction: Once the biosynthetic genes are identified, they can be engineered into a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli, for heterologous production. This would enable a sustainable and scalable supply of the compound for further research and potential commercial applications, overcoming the limitations of extraction from its natural source.

Enzymatic Modification for Novel Derivatives: The characterized enzymes could be used as biocatalysts to produce novel derivatives of this compound. By manipulating the substrate specificity of these enzymes or introducing genes for other modifying enzymes, a library of new polyacetylenoids with potentially enhanced or novel biological activities could be generated.

Development of Novel Synthetic Methodologies for Complex Polyacetylenoids

The chemical synthesis of polyacetylenes, particularly those with multiple functional groups like this compound, presents significant challenges due to the reactivity of the acetylene (B1199291) moieties. However, recent advancements in synthetic organic chemistry offer promising avenues for the efficient and stereoselective synthesis of such complex molecules.

Future synthetic strategies could involve:

Advanced Catalytic Systems: The development and application of novel transition-metal catalysts, such as those based on rhodium or palladium, could enable highly selective and efficient construction of the carbon-carbon triple bond and the stereocenters of this compound. mdpi.comadvancedsciencenews.com

Flow Chemistry Approaches: The use of microreactor or flow chemistry technologies could provide better control over reaction parameters, improve safety when handling unstable intermediates, and facilitate the scaling up of the synthesis of this compound and its derivatives. polymer-search.com

Integration of Omics Technologies for Comprehensive Metabolic Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a holistic understanding of the metabolism of this compound in its native producer. humanspecificresearch.orgnih.govisaaa.org

Future research leveraging omics could focus on:

Metabolomic Profiling: Comprehensive analysis of the metabolome of the producing organism under different conditions can help identify the metabolic network associated with this compound production. researchgate.net This can reveal precursor-product relationships and identify other related polyacetylenes.

Transcriptomic and Proteomic Analyses: By correlating gene expression and protein abundance with the production levels of this compound, researchers can pinpoint the key regulatory elements and enzymatic machinery involved in its biosynthesis. researchgate.net This information is crucial for targeted genetic engineering to enhance production.

Exploration of Undiscovered Biological Functions and Interacting Systems

While many polyacetylenes are known to possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific biological functions of this compound remain largely unexplored. researchgate.netresearchgate.net Future research should be directed towards a systematic investigation of its bioactivities and its interactions with biological systems.

Potential areas for future investigation include:

Screening for Novel Bioactivities: A comprehensive screening of this compound against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and inflammatory pathways, could reveal novel therapeutic applications. researchgate.net Given the structural similarities to other bioactive C10 polyacetylenes, it may possess interesting and unique properties. mdpi.comscirp.org

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level. This could involve identifying its cellular targets and elucidating the signaling pathways it modulates.

Investigation of Synergistic Effects: Exploring the potential synergistic or antagonistic effects of this compound with other natural compounds or existing drugs could lead to the development of novel combination therapies with improved efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.